![molecular formula C7H10O4 B1425807 Methyl 1,5-dioxaspiro[2.4]heptane-2-carboxylate CAS No. 1472039-40-9](/img/structure/B1425807.png)
Methyl 1,5-dioxaspiro[2.4]heptane-2-carboxylate
Übersicht
Beschreibung
Methyl 1,5-dioxaspiro[2.4]heptane-2-carboxylate, also known as MDSP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MDSP is a spirocyclic ester that possesses a unique chemical structure, making it an attractive target for chemical synthesis and biological studies.
Wissenschaftliche Forschungsanwendungen
Synthesis of Spirocyclic Compounds
Methyl 1,5-dioxaspiro[2.4]heptane-2-carboxylate derivatives are crucial intermediates in the synthesis of spirocyclic compounds. For instance, the regioselective cycloaddition of C-aryl- and C-carbamoylnitrones with methyl 2-benzylidenecyclopropanecarboxylate leads to substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates, showcasing its role in producing spirocyclic structures with potential biological activity (Molchanov & Tran, 2013).
Chemical Transformations
The molecule serves as a precursor in complex chemical transformations. For example, the treatment of methyl 4,6-diaryl-5-oxa-6-azaspiro[2.4]heptane-1-carboxylates with zinc in acetic acid cleaves the N–O bond, leading to bi- or tricyclic lactams or lactones, which are valuable in the development of new pharmacologically active compounds (Molchanov, Tran, Stepakov, & Kostikov, 2016).
Antibacterial Drug Development
The compound has been investigated for its potential in antibacterial drug development. A study involving the synthesis of novel quinolines with the spirocyclic moiety demonstrated potent antibacterial activity against various respiratory pathogens, highlighting its significance in medicinal chemistry (Odagiri et al., 2013).
Synthetic Organic Chemistry
Its utility extends to synthetic organic chemistry, where derivatives of Methyl 1,5-dioxaspiro[2.4]heptane-2-carboxylate are used as intermediates for constructing biologically active natural compounds and intermediates. Such applications are crucial for the development of new drugs and understanding biological mechanisms (Alonso, Meléndez, & Yus, 2002).
Eigenschaften
IUPAC Name |
methyl 1,6-dioxaspiro[2.4]heptane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-9-6(8)5-7(11-5)2-3-10-4-7/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLSPAUJGXZHULX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2(O1)CCOC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1,5-dioxaspiro[2.4]heptane-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



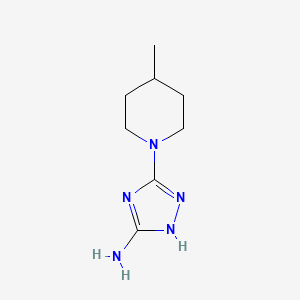
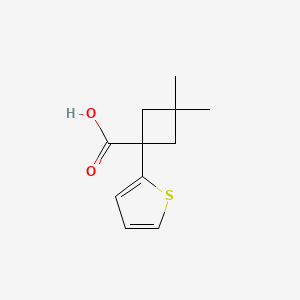
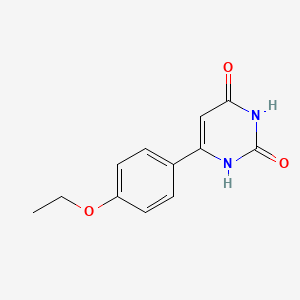
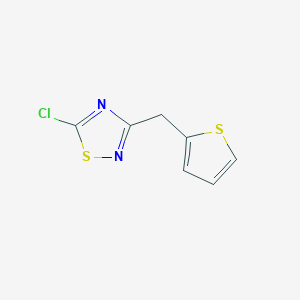
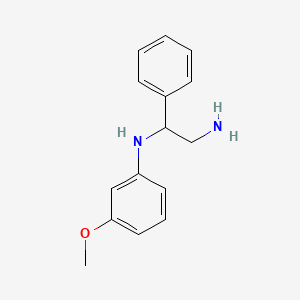
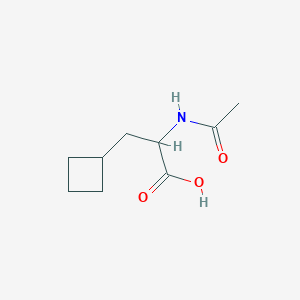
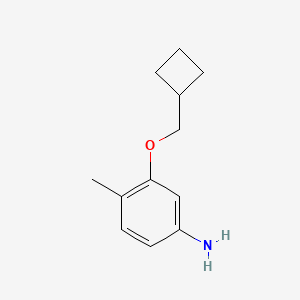

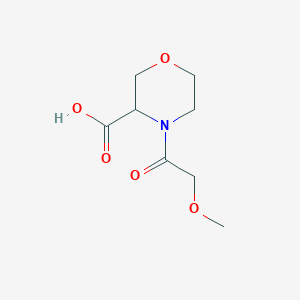

![1-[(2-Ethoxyphenyl)methyl]-3-methylpiperazine](/img/structure/B1425740.png)
![4-[4-(2-methylpropyl)phenyl]-1H-imidazol-2-amine](/img/structure/B1425742.png)
![methyl 4-[(E)-2-(dimethylamino)vinyl]pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B1425744.png)
![2-methyl-3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B1425745.png)